4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is the norepinephrine system . This compound is a metabolite of norepinephrine, a neurotransmitter that plays a crucial role in the body’s fight-or-flight response .
Mode of Action
The compound is derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with the norepinephrine system, potentially influencing the neurotransmitter’s activity and the body’s response to stress .
Biochemical Pathways
The compound is involved in the Dopamine and Norepinephrine Metabolism pathway . As a metabolite of norepinephrine, it may affect the synthesis, release, function, and degradation of these neurotransmitters, thereby influencing various physiological processes such as mood regulation, stress response, and cardiovascular function .
Result of Action
The compound is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity . Its action on the norepinephrine system could potentially influence a range of physiological responses, including the body’s reaction to stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as suggested by the recommended storage temperature of 2-8°C . .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxyphenylglycol Hemipiperazinium Salt is derived in part by the deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate . It interacts with various enzymes and proteins, playing a crucial role in the metabolism of norepinephrine .
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is released into the blood and cerebrospinal fluid and has been used as a biochemical index of recent sympathetic nervous system activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of norepinephrine . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt involves the reaction of 4-Hydroxy-3-methoxyphenylglycol with piperazine . The reaction typically occurs under controlled conditions to ensure the formation of the hemipiperazinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying oxidation and reduction reactions.
Biology: To investigate the metabolism of norepinephrine and its role in the brain.
Medicine: In studies related to neurological disorders and the effects of neurotransmitter metabolism.
Industry: As a reference compound in the production of related chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include:
3-Methoxy-4-hydroxyphenylglycol: Another norepinephrine metabolite with similar properties.
4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt: A sulfate derivative with different solubility and stability characteristics.
4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is unique due to its specific interaction with piperazine, which can influence its biochemical properties and applications .
Properties
CAS No. |
67423-45-4 |
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Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine |
InChI |
InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2 |
InChI Key |
AFGWPOQJLVKLOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1 |
67423-45-4 | |
Pictograms |
Irritant |
Synonyms |
MHPG piperazine; MOPEG piperazine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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